BzATP triethylammonium salt
BzATP triethylammonium salt
Prototypic P2X7 receptor agonist, showing 5-10 fold greater potency than ATP (pEC50 = 6.5). Also exhibits activity at other P2 receptors (EC50 values are 5 and 63 μM at P2X3 and P2Y11, respectively). Shows high potency at P2X1 receptor (pEC50 = 8.7). Potent activator of cAMP production.
Brand Name:
Vulcanchem
CAS No.:
112898-15-4
VCID:
VC0046983
InChI:
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1
SMILES:
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
Molecular Formula:
C24 H24 N5 O15 P3 . C6 H15 N
Molecular Weight:
816.58
BzATP triethylammonium salt
CAS No.: 112898-15-4
Cat. No.: VC0046983
Molecular Formula: C24 H24 N5 O15 P3 . C6 H15 N
Molecular Weight: 816.58
* For research use only. Not for human or veterinary use.
Specification
| Description | Prototypic P2X7 receptor agonist, showing 5-10 fold greater potency than ATP (pEC50 = 6.5). Also exhibits activity at other P2 receptors (EC50 values are 5 and 63 μM at P2X3 and P2Y11, respectively). Shows high potency at P2X1 receptor (pEC50 = 8.7). Potent activator of cAMP production. |
|---|---|
| CAS No. | 112898-15-4 |
| Molecular Formula | C24 H24 N5 O15 P3 . C6 H15 N |
| Molecular Weight | 816.58 |
| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine |
| Standard InChI | InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 |
| SMILES | CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
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